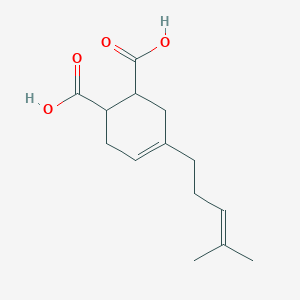
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid is a monoterpenoid compound with the molecular formula C14H20O4 . This compound is known for its unique structure, which includes a cyclohexene ring substituted with a methylpent-3-enyl group and two carboxylic acid groups. It is a chiral molecule with significant potential in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid can be achieved through a Diels-Alder reaction followed by ammonolysis . The Diels-Alder reaction involves the reaction of β-myrcene with a suitable dienophile at 150°C for 3 hours without a catalyst, resulting in a high production rate and selectivity . The subsequent ammonolysis reaction is carried out under 0.4 MPa ammonia pressure for 18 hours using methanol as the solvent . This method yields the target compound with high efficiency.
Chemical Reactions Analysis
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
This compound has been studied for its antibacterial properties . It has shown promising activity against Staphylococcus aureus, although its effectiveness against Escherichia coli is limited . Additionally, 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals . Its unique structure makes it a valuable compound in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with bacterial metabolism and replication processes .
Comparison with Similar Compounds
4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid can be compared with other similar compounds such as 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)- and 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde . These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)- is primarily used in fragrance formulations, while 4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde is used in the synthesis of various organic compounds . The unique combination of functional groups in this compound makes it particularly valuable for specific chemical reactions and applications.
Properties
IUPAC Name |
4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)4-3-5-10-6-7-11(13(15)16)12(8-10)14(17)18/h4,6,11-12H,3,5,7-8H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFGDWLJZRGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC(C(C1)C(=O)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396149 |
Source


|
| Record name | 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107821-52-3 |
Source


|
| Record name | 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
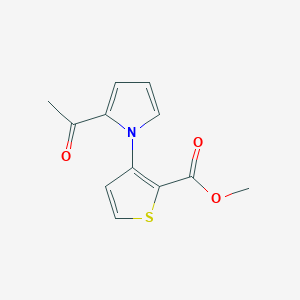
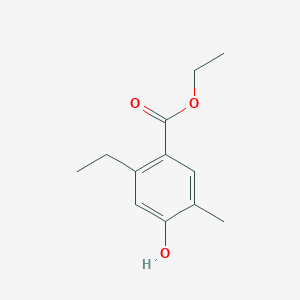
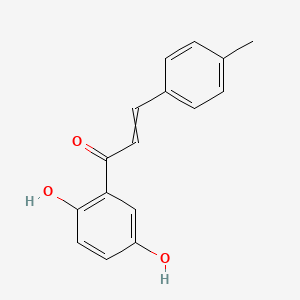
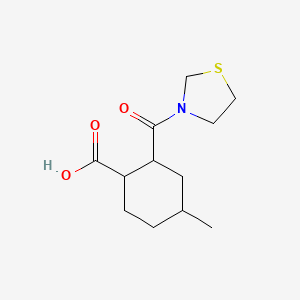

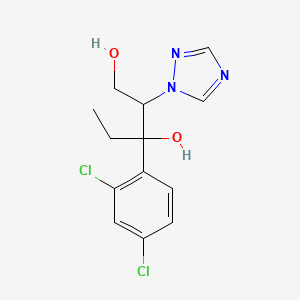
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

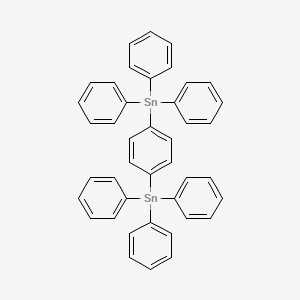

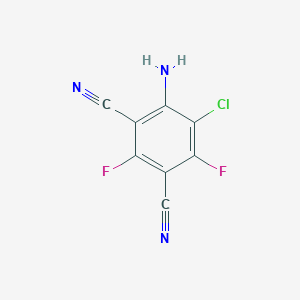
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
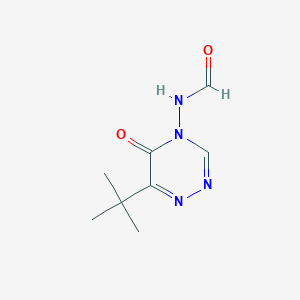
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
